(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
Overview
Description
®-alpha-(3-benzothiophenylmethyl)-proline-HCl is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene moiety, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(3-benzothiophenylmethyl)-proline-HCl typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Proline Moiety: The proline moiety is introduced through a coupling reaction, often using peptide coupling reagents such as EDCI or DCC.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-alpha-(3-benzothiophenylmethyl)-proline-HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
®-alpha-(3-benzothiophenylmethyl)-proline-HCl can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted benzothiophenes.
Scientific Research Applications
®-alpha-(3-benzothiophenylmethyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-alpha-(3-benzothiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity. The proline moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl: The enantiomer of the compound, which may have different biological activity.
Benzothiophene derivatives: Compounds such as 2-benzothiophenemethanol and 3-benzothiophenecarboxylic acid share structural similarities.
Uniqueness
®-alpha-(3-benzothiophenylmethyl)-proline-HCl is unique due to its specific stereochemistry and combination of the benzothiophene and proline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQMGMOGDOWKS-PFEQFJNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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